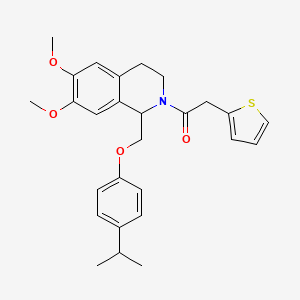![molecular formula C27H28ClN3O2S B11228403 1-(4-chlorophenyl)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}cyclopentanecarboxamide](/img/structure/B11228403.png)
1-(4-chlorophenyl)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a cyclopentane carboxamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Cyclopentane Carboxamide Core: This step involves the reaction of cyclopentanone with an amine to form the carboxamide.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the cyclopentane ring.
Attachment of the Thiophene-2-Carbonyl Group: This step involves the acylation of piperazine with thiophene-2-carbonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE has various applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Properties
Molecular Formula |
C27H28ClN3O2S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C27H28ClN3O2S/c28-21-7-5-20(6-8-21)27(13-1-2-14-27)26(33)29-22-9-11-23(12-10-22)30-15-17-31(18-16-30)25(32)24-4-3-19-34-24/h3-12,19H,1-2,13-18H2,(H,29,33) |
InChI Key |
XCEHVVQMVSOZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11228321.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228324.png)
![N-(2-methoxy-5-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228327.png)
![2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11228333.png)
![8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11228342.png)
![7-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228352.png)
![5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11228359.png)

![N-Benzyl-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11228372.png)

![7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228377.png)
![7-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228379.png)
![2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B11228380.png)
![N-(2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228386.png)
